Isochromophilone VII

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

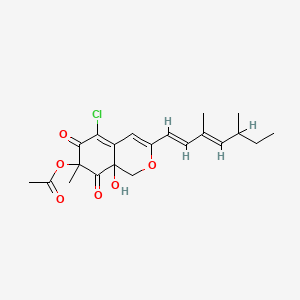

Isochromophilone VII is a natural product found in Arcopilus aureus and Penicillium with data available.

Aplicaciones Científicas De Investigación

Radiopharmaceutical Applications

Phase Transfer Catalyst in Radiochemistry

Kryptofix 221D serves as a crucial phase transfer catalyst in the synthesis of fluorine-18 labeled compounds used in positron emission tomography (PET). It facilitates the efficient transfer of fluoride ions from an aqueous to an organic phase, enhancing the yield of radiolabeled products. Studies have demonstrated that Kryptofix 221D is instrumental in synthesizing radiopharmaceuticals such as 2-deoxy-2-[(18)F]fluoro-D-glucose (FDG) and other complex formulations. For instance, a high-performance liquid chromatography-tandem mass spectrometric method was developed for quantifying Kryptofix levels in these formulations, ensuring compliance with safety standards before administration to patients .

Automated Synthesis Processes

Recent advancements have introduced fully automated synthesis methods utilizing Kryptofix 221D. For example, the automated one-pot radiosynthesis of O-(2-[18F]fluoroethyl)-L-tyrosine has been achieved using Kryptofix as a phase transfer catalyst, significantly improving production efficiency and consistency . Additionally, its role in the electrochemical concentration of no-carrier-added fluoride from water has been highlighted, facilitating the synthesis of various fluorine-18 labeled radiopharmaceuticals .

Separation Science

Liquid Chromatography Applications

Kryptofix 221D has been explored for its effectiveness in liquid chromatography for separating alkali and alkaline-earth metals. Its unique structure allows for selective interactions with metal ions, which can enhance separation processes in analytical chemistry . The optimization of dynamically coated cryptand systems has shown promise for various separation applications, indicating its versatility beyond radiochemistry .

Molecular Association Studies

Hydrophilic and Hydrophobic Interactions

Research into the molecular association of Kryptofix 221D has revealed insights into its behavior in salt-water solutions. Small-angle neutron scattering studies have demonstrated that Kryptofix 221D forms aggregates in solution, influenced by its hydrophobic and hydrophilic properties. These studies indicate that the compound can create mixed micelles when combined with sodium salts, which can be useful for understanding surfactant behavior in biological and chemical systems . The critical micelle concentration (cmc) values obtained from these studies provide essential data for applications requiring controlled aggregation behavior .

- Synthesis of [(18)F]FEDAC : A study highlighted the use of Kryptofix 221D in the radiosynthesis of [(18)F]FEDAC, demonstrating improved efficiency and safety protocols necessary for clinical applications .

- Micellar Behavior Investigation : Research involving small-angle neutron scattering provided insights into the aggregation behavior of Kryptofix 221D in aqueous solutions containing sodium chloride. The findings indicated that varying salt concentrations could significantly affect micelle formation and stability .

- Optimization in Liquid Chromatography : Investigations into dynamically coated cryptand systems revealed their potential for optimizing separations involving alkali metals, showcasing Kryptofix 221D's utility beyond standard applications .

Propiedades

Número CAS |

175448-30-3 |

|---|---|

Fórmula molecular |

C21H25ClO6 |

Peso molecular |

408.9 g/mol |

Nombre IUPAC |

[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-8a-hydroxy-7-methyl-6,8-dioxo-1H-isochromen-7-yl] acetate |

InChI |

InChI=1S/C21H25ClO6/c1-6-12(2)9-13(3)7-8-15-10-16-17(22)18(24)20(5,28-14(4)23)19(25)21(16,26)11-27-15/h7-10,12,26H,6,11H2,1-5H3/b8-7+,13-9+ |

Clave InChI |

AJQIMDBOBJADCM-NJHPPEEMSA-N |

SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl |

SMILES isomérico |

CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl |

SMILES canónico |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2(CO1)O)(C)OC(=O)C)Cl |

Sinónimos |

5-chloro-3-(3',5'-dimethyl-1',3'-heptadienyl)-1,7,8a-trihydro-7,8a-dihydroxy-7-methyl-6H-2-benzopyran-6,8(7H)-dione 7-acetate isochromophilone VII |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.